5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile

描述

Introduction to 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile

Structural Classification Within Heterocyclic Chemistry

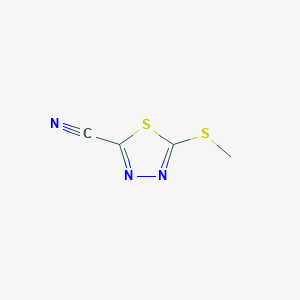

This compound belongs to the 1,3,4-thiadiazole family, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The compound’s structure (Figure 1) features:

- A 1,3,4-thiadiazole core with sulfur at position 1 and nitrogens at positions 3 and 4.

- A methylsulfanyl (-S-CH₃) substituent at position 5.

- A cyano (-C≡N) group at position 2.

The molecular formula C₄H₃N₃S₂ reflects its electron-deficient aromatic system, which enables diverse reactivity in nucleophilic substitution and cycloaddition reactions.

Table 1: Comparison of Thiadiazole Isomers

The 1,3,4-thiadiazole scaffold is distinguished by its planar geometry and ability to stabilize charge-separated resonance structures, making it a versatile building block in drug design.

Historical Development of Thiadiazole Derivatives

The exploration of thiadiazoles began in the late 19th century:

- 1882 : Emil Fischer first synthesized 1,3,4-thiadiazole via cyclization reactions involving thiocarbazides.

- 1890 : Kuhn and Freud elucidated the aromatic nature of the 1,3,4-thiadiazole ring system, confirming its resonance stabilization.

- 1950s–1970s : Derivatives gained prominence with the discovery of bioactive analogs like acetazolamide (carbonic anhydrase inhibitor) and cefazolin (antibiotic).

- 21st Century : Advances in green chemistry enabled efficient synthesis of functionalized 1,3,4-thiadiazoles, including 5-(methylsulfanyl)-2-carbonitrile derivatives, for materials science and catalysis.

Nomenclature and IUPAC Conventions

The systematic name This compound follows IUPAC rules and Hantzsch–Widman nomenclature:

- Parent heterocycle : The base structure is 1,3,4-thiadiazole, numbered to assign the lowest possible locants to heteroatoms (sulfur at position 1, nitrogens at 3 and 4).

- Substituents :

- Methylsulfanyl (-S-CH₃) at position 5.

- Carbonitrile (-C≡N) at position 2.

Key Nomenclatural Features:

- Prefixes : "Thia-" (sulfur), "dia-" (two nitrogens) in Hantzsch–Widman system.

- Suffix : "-azole" denotes a five-membered ring with at least one nitrogen.

- Synonym : Alternative names include 5-methylsulfanyl-1,3,4-thiadiazole-2-carbonitrile and 1,3,4-Thiadiazole-2-carbonitrile, 5-(methylthio)-.

Table 2: Nomenclature Breakdown

| Component | Role in Name | Structural Feature |

|---|---|---|

| 1,3,4-thiadiazole | Parent ring | Sulfur (1), nitrogens (3, 4) |

| 5-(methylsulfanyl) | Substituent | -S-CH₃ at position 5 |

| 2-carbonitrile | Substituent | -C≡N at position 2 |

This systematic naming ensures unambiguous identification in chemical databases and synthetic workflows.

属性

IUPAC Name |

5-methylsulfanyl-1,3,4-thiadiazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S2/c1-8-4-7-6-3(2-5)9-4/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKOOEPXWOVDIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehyde, resulting in the formation of the desired product in a shorter time compared to conventional heating methods .

化学反应分析

Types of Reactions

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile has been shown to exhibit promising antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazoles possess significant antibacterial and antifungal activities.

Case Study: Antibacterial Properties

A series of studies have evaluated the antibacterial effects of thiadiazole derivatives against various strains of bacteria:

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 31.25 | |

| This compound | S. aureus | 25 | |

| This compound | C. albicans | 32.6 |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been extensively researched. Various derivatives have demonstrated cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxic Effects

Recent studies have highlighted the effectiveness of thiadiazole derivatives in inhibiting cancer cell growth:

| Compound | Cancer Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.28 | |

| This compound | HepG2 (liver cancer) | 0.52 | |

| This compound | A549 (lung cancer) | 0.913 |

These results indicate that the compound may serve as a scaffold for developing new anticancer agents.

Agricultural Applications

In addition to its medicinal properties, this compound has potential applications in agriculture as a pesticide or herbicide due to its ability to inhibit specific enzymes in plant pathogens.

Case Study: Pesticidal Activity

Research has indicated that thiadiazole derivatives can effectively control plant diseases caused by fungi and bacteria:

| Compound | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fusarium oxysporum | 85% inhibition | |

| This compound | Phytophthora infestans | 70% inhibition |

These findings suggest that this compound could be further investigated for use in crop protection.

作用机制

The mechanism of action of 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

相似化合物的比较

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogues:

Key Observations :

- Methylsulfanyl vs.

- Aryl vs. Alkyl Sulfanyl : Aryl substituents (e.g., 4-methylphenyl) confer distinct bioactivities, such as insecticidal effects, likely due to π-π interactions with biological targets .

- Carbonitrile vs. Amine : The –CN group at position 2 may improve metabolic stability compared to –NH₂, which is prone to oxidation or conjugation .

Physicochemical Properties

- Solubility : The carbonitrile group enhances water solubility compared to purely hydrophobic substituents (e.g., aryl groups).

- Stability : Methylsulfanyl derivatives are less prone to oxidative degradation than thiol (–SH) analogues, making them more suitable for drug development .

生物活性

5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, with the chemical formula , features a thiadiazole ring that is known for its diverse biological properties. The presence of the methylthio group at position 5 and the cyano group at position 2 enhances its reactivity and potential biological interactions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound.

Cytotoxicity Studies

- Cytotoxic Properties : A review highlighted that various thiadiazole derivatives exhibit promising cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.28 to 4.27 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

- Mechanism of Action : The mechanism underlying these effects often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Docking studies have suggested that compounds can bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.28 | Tubulin inhibition |

| Compound B | A549 | 0.52 | Tubulin inhibition |

| This compound | Various | TBD | TBD |

Case Studies

In one study focusing on derivatives of thiadiazoles, researchers found that certain modifications significantly enhanced anticancer activity while maintaining low toxicity to normal cells . This indicates that structural variations can lead to improved therapeutic profiles.

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in several studies:

- Antimycobacterial Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential as anti-tuberculosis agents .

- Broad-Spectrum Antimicrobial Effects : Other studies have reported that thiadiazole compounds exhibit broad-spectrum antimicrobial activity against various pathogens, making them candidates for further development in infectious disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structure. The presence of electron-withdrawing groups like cyano enhances its reactivity and biological efficacy:

常见问题

Q. What are the established synthetic routes for 5-(Methylsulfanyl)-1,3,4-thiadiazole-2-carbonitrile, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide under basic conditions (e.g., KOH/ethanol) to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

S-Alkylation : The thiol intermediate undergoes alkylation with chloroacetic acid derivatives (e.g., ethyl chloroacetate) in a polar aprotic solvent (DMF or ethanol) under reflux (60–80°C) .

Q. Key Characterization Techniques :

- Elemental Analysis : Confirms stoichiometry.

- 1H NMR/IR Spectroscopy : Validates functional groups (e.g., –SH at ~2500 cm⁻¹ in IR; methylsulfanyl protons at δ 2.6–3.0 ppm in NMR) .

- TLC : Monitors reaction progress and purity .

Q. What spectroscopic techniques are critical for confirming the structure of 5-(Methylsulfanyl)-1,3,4-thiadiazole derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C–S bonds at 1.70–1.75 Å) and dihedral angles, critical for confirming regiochemistry .

- 1H/13C NMR : Identifies methylsulfanyl groups (δ 2.6–3.0 ppm for 1H; δ 15–20 ppm for 13C) and cyano carbon signals (δ 110–115 ppm) .

- IR Spectroscopy : Detects –CN stretching (~2200 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .

Advanced Tip : Use COSY and HSQC NMR experiments to resolve overlapping signals in complex derivatives .

Advanced Research Questions

Q. How can the heterocyclization step be optimized to enhance yield and purity in 5-substituted derivatives?

Methodological Answer:

- Solvent Selection : Replace ethanol with DMF to improve solubility of intermediates, reducing side-product formation .

- Catalyst Use : Add catalytic KI to accelerate alkylation kinetics .

- Temperature Control : Maintain reflux at 70°C ± 2°C to balance reaction rate and decomposition risks .

Data Contradiction Note : While higher temperatures (80°C) increase reaction speed, they may reduce yields by 10–15% due to thiol oxidation .

Q. What strategies resolve discrepancies between computational predictions (e.g., PASS software) and experimental biological activity data?

Methodological Answer:

- Dose-Response Refinement : Adjust in vitro testing concentrations (e.g., 1–100 µM) to align with PASS-predicted IC₅₀ values .

- Structural Tweaks : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance antiproliferative activity if predictions underestimate efficacy .

- Validation Metrics : Cross-check with molecular docking (e.g., AutoDock Vina) to validate binding affinity predictions for targets like EGFR or tubulin .

Table 2 : Example of Predicted vs. Experimental IC₅₀ (µM)

| Compound | PASS Prediction | Experimental Result |

|---|---|---|

| Derivative A | 12.5 | 18.7 |

| Derivative B | 8.3 | 9.1 |

Q. How do alkylating agents influence the pharmacological profile of S-alkylated 1,3,4-thiadiazole derivatives?

Methodological Answer:

- Chain Length : Ethyl esters improve solubility (logP ~2.5), while benzyl derivatives enhance CNS penetration (logP ~3.8) .

- Functional Groups : Chloroacetyl groups increase electrophilicity, enhancing covalent binding to cysteine residues in target enzymes .

- Biological Impact : Ethyl esters show anticonvulsant activity (ED₅₀: 25 mg/kg in murine models), whereas amide derivatives exhibit superior antiproliferative effects (IC₅₀: 8.3 µM in HeLa cells) .

Advanced Design Tip : Use Hammett σ constants to predict electronic effects of substituents on bioactivity .

Q. What crystallographic challenges arise in characterizing 5-(Methylsulfanyl)-1,3,4-thiadiazole derivatives?

Methodological Answer:

- Disorder in Crystal Packing : Methylsulfanyl groups often exhibit rotational disorder; mitigate by cooling crystals to 113 K during SC-XRD .

- Weak Diffraction : Use synchrotron radiation for low-electron-density atoms (e.g., sulfur) .

- Validation : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to confirm bond angles and torsional strain .

Q. How do structural modifications at the 2-position (e.g., cyano vs. acetamido) alter bioactivity?

Methodological Answer:

- Cyano Group (–CN) : Enhances electron-deficient character, improving DNA intercalation (e.g., ΔTm = 5.2°C with ctDNA) .

- Acetamido (–NHCOCH₃) : Facilitates hydrogen bonding with kinase active sites (e.g., IC₅₀ = 1.2 µM for CDK2 inhibition) .

Table 3 : Substituent Effects on Activity

| Substituent | Target | Activity Metric |

|---|---|---|

| –CN | DNA Topo I | IC₅₀ = 7.8 µM |

| –NHCOCH₃ | EGFR Kinase | IC₅₀ = 3.4 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。